molecular formula C7H8BFO3 B582417 2-fluoro-3-(hydroxymethyl)phenylboronic acid CAS No. 1256355-08-4

2-fluoro-3-(hydroxymethyl)phenylboronic acid

Cat. No.: B582417
CAS No.: 1256355-08-4
M. Wt: 169.946
InChI Key: JAVRSTADGYIZFV-UHFFFAOYSA-N
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Description

2-fluoro-3-(hydroxymethyl)phenylboronic acid is an organofluorine compound that belongs to the class of fluorinated aromatic alcohols and phenols. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxymethyl group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(hydroxymethyl)phenylboronic acid typically involves the reaction of 2-fluoro-3-nitrobenzaldehyde with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-fluoro-3-(hydroxymethyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxymethylphenylboronic acid
  • 2-Fluoro-5-hydroxymethylphenylboronic acid
  • 2-Fluoro-6-hydroxymethylphenylboronic acid

Comparison

Compared to its analogs, 2-fluoro-3-(hydroxymethyl)phenylboronic acid exhibits unique reactivity due to the position of the fluorine atom and the hydroxymethyl group on the phenyl ring. This unique positioning influences its electronic properties and steric interactions, making it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

[2-fluoro-3-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVRSTADGYIZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CO)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681712
Record name [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-08-4
Record name [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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